molecular formula C11H19F3N2O4 B2463233 rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis CAS No. 2550997-74-3

rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis

Cat. No.: B2463233
CAS No.: 2550997-74-3
M. Wt: 300.278
InChI Key: QENKHFHWQOPFEW-UOERWJHTSA-N
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Description

rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, an aminocyclobutyl moiety, and a trifluoroacetic acid component, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis typically involves multiple steps, starting with the preparation of the aminocyclobutyl intermediate. This intermediate is then reacted with tert-butyl isocyanate under controlled conditions to form the desired carbamate. The final step involves the addition of trifluoroacetic acid to obtain the cis isomer of the compound. The reaction conditions often require precise temperature control and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while reduction can yield amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis
  • rac-tert-butyl N-[(1R,2S)-2-hydroxycyclobutyl]carbamate
  • rac-tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]carbamate

Uniqueness

rac-tert-butylN-[(1R,2S)-2-aminocyclobutyl]carbamate,trifluoroaceticacid,cis stands out due to its specific structural configuration, which imparts unique chemical and physical properties. Its trifluoroacetic acid component enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Biological Activity

Rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate, often referred to by its CAS number 2550997-74-3, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, emphasizing its interactions with biological targets, synthesis pathways, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula for rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is C11H19F3N2O4C_{11}H_{19}F_3N_2O_4, with a molecular weight of approximately 300.3 g/mol. It includes a tert-butyl group and an aminocyclobutyl moiety, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11H19F3N2O4C_{11}H_{19}F_3N_2O_4
Molecular Weight300.3 g/mol
CAS Number2550997-74-3

The biological activity of rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate is primarily attributed to its ability to interact with specific receptors and enzymes. Initial studies suggest that it may modulate the activity of certain biological targets, potentially influencing signaling pathways involved in cell proliferation and differentiation.

Key Findings:

  • The compound can undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine and carbamic acid.
  • It may participate in nucleophilic substitution reactions due to the presence of the carbamate group.
  • The trifluoroacetic acid component enhances its reactivity in various synthetic pathways.

Binding Affinity Studies

Research on the binding affinity of rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate indicates potential interactions with various biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for further investigation into its binding kinetics and thermodynamics.

Synthesis Pathways

The synthesis of rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate typically involves multiple steps that may include:

  • Formation of the carbamate from the corresponding amine.
  • Introduction of the tert-butyl group through alkylation reactions.
  • Incorporation of trifluoroacetic acid to enhance stability and reactivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate in drug development:

  • Anticancer Activity : Preliminary studies indicate that compounds similar in structure may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth.
  • Neurological Applications : Research suggests that compounds with aminocyclobutane structures could interact with neurotransmitter receptors, potentially providing therapeutic benefits for neurological disorders.
  • Inflammatory Diseases : As a modulator of immune responses, rac-tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate may be explored for treatment options in inflammatory conditions.

Properties

IUPAC Name

tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.C2HF3O2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10;3-2(4,5)1(6)7/h6-7H,4-5,10H2,1-3H3,(H,11,12);(H,6,7)/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENKHFHWQOPFEW-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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